![molecular formula C10H13ClF3NO B1465237 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride CAS No. 1315369-07-3](/img/structure/B1465237.png)
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride
Overview
Description
“1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1315369-07-3 . It has a molecular weight of 255.67 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 1-phenyl-2-[(2,2,2-trifluoroethyl)amino]ethanol hydrochloride . The Inchi Code for this compound is 1S/C10H12F3NO.ClH/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8;/h1-5,9,14-15H,6-7H2;1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 255.67 .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound is utilized for the synthesis of potential pharmacological agents. Its trifluoroethylamino group can act as a bioisostere, mimicking the properties of ethylamine while potentially altering the biological activity of the molecule . This can lead to the development of new drugs with improved efficacy and safety profiles.
Biochemistry
Biochemically, the compound serves as a building block for the creation of complex molecules. It can be used to study enzyme-substrate interactions, particularly in enzymes that target phenylethanolamine structures. This research can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Pharmacology
Pharmacologically, “1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride” may be explored as a precursor for compounds with sympathomimetic activity. The structural similarity to natural catecholamines suggests potential applications in the treatment of cardiovascular diseases, where modulation of adrenergic receptors is required .
Organic Synthesis
This compound is valuable in organic synthesis, where it can be used as an intermediate in the preparation of more complex organic molecules. Its reactivity with various reagents can lead to the formation of a wide range of derivatives, useful in further synthetic applications .
Analytical Chemistry
In analytical chemistry, the compound’s unique structure allows it to serve as a standard or reference material in chromatographic analysis. It can help in the calibration of equipment and in the development of analytical methods for the detection of similar organic compounds .
Materials Science
In the field of materials science, the compound’s properties can be harnessed to modify the surface characteristics of materials. For instance, its incorporation into polymers could lead to materials with altered hydrophobicity, which is valuable in creating specialized coatings or films .
Safety and Hazards
properties
IUPAC Name |
1-phenyl-2-(2,2,2-trifluoroethylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8;/h1-5,9,14-15H,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKQLYQIBMYPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC(F)(F)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.